8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one
Overview
Description
8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in the regulation of cell growth, proliferation, and survival. LY294002 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones A Review
: This review by Mazimba (2016) discusses the synthetic procedures for 6H-benzo[c]chromen-6-ones, compounds that share the chromen-2-one core structure with 8-methyl-4-phenyl-7-propoxy-2H-chromen-2-one. These compounds are of pharmacological importance due to their presence as core structures in secondary metabolites. The review highlights various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin (chromenones), which could be relevant for synthesizing and studying compounds like this compound (Mazimba, 2016).
Antioxidant Properties and Biological Activities
New Insights into the Chemistry and Antioxidant Activity of Coumarins : Torres et al. (2014) explore the broad range of biological properties of coumarins, including antioxidant, anticancer, and antimicrobial activities, attributed to the chemical attributes of the 2H-chromen-2-one core. This review suggests that compounds like this compound may possess significant antioxidant properties due to their structural features (Torres et al., 2014).
Applications in Nanotechnology and Drug Delivery
Xylan Derivatives and Their Application Potential - Mini-Review of Own Results : Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters for drug delivery applications, suggesting a potential area where compounds like this compound could be explored, given their suitable chemical modification capabilities (Petzold-Welcke et al., 2014).
Radical Scavengers and Cell Impairment
Chromones and Their Derivatives as Radical Scavengers A Remedy for Cell Impairment
: Yadav et al. (2014) review the antioxidant potential of chromones and their derivatives, noting their ability to neutralize active oxygen and cut off free radical processes that can lead to cell impairment. This suggests that this compound may also have applications as a radical scavenger due to its chromone structure (Yadav et al., 2014).
properties
IUPAC Name |
8-methyl-4-phenyl-7-propoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-16(14-7-5-4-6-8-14)12-18(20)22-19(15)13(17)2/h4-10,12H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBDDCADFXNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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